(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylethenesulfonamide
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Description
(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-phenylethenesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that has been widely used in scientific research. MTSES is a member of the class of compounds called sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic or heterocyclic ring.
Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
- Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including a variant similar to the specified compound. These compounds exhibited useful properties as photosensitizers for photodynamic therapy (PDT) in cancer treatment, demonstrating high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Karakuş et al. (2018) investigated a series of N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives for their anticancer activity. They evaluated these compounds against human colorectal carcinoma and human cervix carcinoma cell lines, discovering significant anticancer potential in some variants (Karakuş et al., 2018).
DNA Binding and Genotoxicity
- González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, which included variants similar to the specified compound. These complexes were evaluated for their DNA binding abilities, DNA cleavage, genotoxicity, and anticancer activity. The study provided insights into how the sulfonamide derivative influences the interaction with DNA and its potential applications in cancer therapy (González-Álvarez et al., 2013).
Antimicrobial and UV Protection Properties
- Mohamed, Abdel-Wahab, and Fahmy (2020) designed sulfonamide-containing thiazole azodyes for use in cotton fabrics. These compounds were investigated for their antimicrobial properties and effectiveness in providing UV protection, suggesting potential applications in functional textiles (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Synthesis of Pharmaceutical Impurities
- Talagadadeevi et al. (2012) described the synthesis of a compound similar to the one mentioned, which was identified as an impurity in the antibacterial drug sulfamethizole. This research provides insight into the synthesis pathways of pharmaceutical impurities, which is crucial for drug quality control (Talagadadeevi et al., 2012).
properties
IUPAC Name |
(E)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-15-8-6-7-11-18(15)20-22-16(2)19(25-20)14-21-26(23,24)13-12-17-9-4-3-5-10-17/h3-13,21H,14H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJNNTQRRFTYTB-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NC(=C(S2)CNS(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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